

# refining SHS4121705 treatment duration for chronic studies

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: SHS4121705 Chronic Study Design

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals on refining the treatment duration for chronic studies involving the investigational compound **SHS4121705**.

### Frequently Asked Questions (FAQs)

Q1: What is the standard recommended duration for a chronic toxicity study for a small molecule therapeutic like **SHS4121705**?

A1: For small molecules, the duration of chronic toxicity studies typically ranges from 3 to 9 months, and occasionally up to 12 months, depending on the intended clinical use and regulatory requirements.[1] Non-rodent chronic toxicity studies are often expected to be 9 months in duration as a default, following ICH M3(R2) guidelines.[1] However, exceptions for shorter durations, such as 6 months, may be considered based on specific circumstances and data from earlier studies.[1][2]

Q2: How does the intended clinical duration of **SHS4121705** treatment in humans influence the preclinical chronic study duration?







A2: The duration of nonclinical toxicology studies is directly related to the proposed duration of clinical trials. Subchronic studies, typically around 3 months, support initial human dosing regimens.[3] Longer chronic studies of 6 to 9 months are necessary to support longer-term clinical plans and the New Drug Application (NDA).[3]

Q3: Are there circumstances under which a shorter chronic study (e.g., 6 months) for **SHS4121705** would be acceptable to regulatory agencies?

A3: While a 9-month non-rodent study is often the standard for small molecules, a 6-month study may be acceptable in certain cases.[1][2] For biotechnology-derived pharmaceuticals, 6-month studies are generally considered sufficient to support chronic clinical dosing.[4] For small molecules, a robust scientific justification, potentially including data from shorter-term studies that show a clear dose-response relationship and no new toxicities emerging after a certain point, would be necessary to propose a shorter duration.

Q4: What are the key toxicological endpoints to monitor when deciding on the duration of a chronic study for **SHS4121705**?

A4: Key endpoints to monitor in chronic toxicology studies include cumulative toxic effects, delayed toxic effects, target organ toxicity, and the reversibility of any adverse effects.[3] The emergence of new, significant toxicological findings after 6 months of treatment would argue for a longer study duration.[2]

#### **Troubleshooting Guide**



### Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                                                                        | Potential Cause                                                                                                    | Recommended Action                                                                                                                                                                                                                                                                                                                    |
|--------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Uncertainty in selecting between a 6-month and 9-month chronic study for SHS4121705 in a non-rodent species. | Lack of clear precedent for the drug class or conflicting preliminary data.                                        | Review the International Conference on Harmonisation (ICH) M3(R2) guidelines. Conduct a thorough review of existing data on SHS4121705 and analogous compounds. If significant toxicities were observed late in shorter-term studies, a longer duration is warranted.[2] Consider seeking scientific advice from regulatory agencies. |
| Emergence of novel, severe toxicities in the 6-month interim analysis of a 9-month study.                    | The toxicokinetics of SHS4121705 may lead to delayed toxicity, or the mechanism of toxicity may be time-dependent. | Immediately characterize the new toxicities. Evaluate the dose-response relationship and consider adding recovery groups to assess reversibility.  [3] The study duration may need to be adjusted, and further mechanistic studies may be required.                                                                                   |
| High rate of morbidity or mortality in the high-dose group before the planned study termination.             | The selected high dose may not be appropriate for chronic administration, leading to cumulative toxicity.          | Re-evaluate the dose selection based on data from shorter-term studies. It may be necessary to lower the high dose in subsequent chronic studies. Ensure that the high dose is a multiple of the expected clinical exposure and is sufficient to identify potential human hazards.                                                    |
| Difficulty in distinguishing between drug-related effects                                                    | The natural aging process in the selected animal model can                                                         | Ensure the study includes a sufficient number of agematched control animals to                                                                                                                                                                                                                                                        |



and age-related changes in long-term studies.

confound the interpretation of late-onset findings.

provide a robust baseline for comparison. Historical control data for the specific animal strain can also be a valuable reference.

#### **Data Presentation**

Table 1: Hypothetical Comparative Summary of **SHS4121705** Toxicity Findings in 3-Month vs. 6-Month Rodent Studies

| Finding                                     | 3-Month Study                                                                                            | 6-Month Study                                                                                                                            |
|---------------------------------------------|----------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Target Organ(s)                             | Mild hepatotoxicity<br>(centrilobular hypertrophy) at<br>high dose.                                      | Moderate hepatotoxicity (centrilobular hypertrophy and single-cell necrosis) at high dose. Mild renal tubular degeneration at high dose. |
| No-Observed-Adverse-Effect<br>Level (NOAEL) | 50 mg/kg/day                                                                                             | 25 mg/kg/day                                                                                                                             |
| Key Clinical Pathology<br>Changes           | Dose-dependent increase in<br>Alanine Aminotransferase<br>(ALT) and Aspartate<br>Aminotransferase (AST). | More pronounced and sustained elevation of ALT and AST. Dose-dependent increase in Blood Urea Nitrogen (BUN) and Creatinine.             |
| New Findings at 6 Months                    | N/A                                                                                                      | Emergence of renal toxicity.                                                                                                             |

Table 2: Regulatory Guidelines for Chronic Toxicity Study Duration



| Regulatory Body/Guideline | Rodent Study Duration        | Non-Rodent Study Duration                                   |
|---------------------------|------------------------------|-------------------------------------------------------------|
| ICH M3(R2)                | Generally 6 months           | Generally 9 months for small molecules[1]                   |
| FDA (U.S.)                | Case-by-case, often 6 months | Historically 12 months, now often harmonized to 9 months[2] |
| EMA (Europe)              | 6 months                     | 6 months[2]                                                 |
| PMDA (Japan)              | 6 months                     | 6 months for most compounds[2]                              |

#### **Experimental Protocols**

Protocol: 6-Month Chronic Oral Toxicity Study of SHS4121705 in Sprague-Dawley Rats

- Test System: Male and female Sprague-Dawley rats, 6-8 weeks old at the start of the study.
- Group Allocation: Animals are randomly assigned to four groups: a vehicle control group and three dose groups of SHS4121705 (low, mid, and high dose). Each group consists of 20 males and 20 females. An additional 10 males and 10 females per group are included as recovery groups.
- Dose Administration: **SHS4121705** is administered daily via oral gavage for 6 months. The vehicle control group receives the vehicle alone.
- In-Life Observations: Clinical signs, body weight, and food consumption are recorded weekly.

  Ophthalmoscopy is performed prior to the study and at termination.
- Clinical Pathology: Blood and urine samples are collected at 3 months and at the end of the 6-month treatment period. Hematology, clinical chemistry, and urinalysis are performed.
- Toxicokinetics: Blood samples are collected at predetermined time points to determine the systemic exposure to SHS4121705.
- Terminal Procedures: At the end of 6 months, animals in the main study groups are euthanized. A full necropsy is performed, and selected organs are weighed.







- Histopathology: A comprehensive list of tissues from all animals is collected, preserved, processed, and examined microscopically by a board-certified veterinary pathologist.
- Recovery Phase: Animals in the recovery groups are maintained for a 4-week treatment-free
  period after the 6-month dosing phase before being euthanized and subjected to the same
  terminal procedures to assess the reversibility of any findings.

#### **Visualizations**



# Pre-Study Phase **Animal Acclimation** Randomization & Group Allocation Pre-Dose Observations Dosing Phase (6 Months) Daily Oral Dosing Post-Dosing Phase In-Life Monitoring (Weekly) Recovery Phase (4 Weeks) Main Group Necropsy (6 Months) 3-Month Interim Analysis Recovery Group Necropsy Analysis & Reporting Histopathology Data Analysis & Interpretation Final Study Report

#### Experimental Workflow for a 6-Month Chronic Toxicity Study

Click to download full resolution via product page

Caption: Workflow for a 6-month chronic toxicity study with a recovery arm.





Click to download full resolution via product page

Caption: Decision-making process for determining chronic study duration.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations PMC [pmc.ncbi.nlm.nih.gov]
- 2. The duration of non-rodent toxicity studies for pharmaceuticals. International Conference on Harmonication (ICH) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Duration of chronic toxicity studies for biotechnology-derived pharmaceuticals: is 6 months still appropriate? PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [refining SHS4121705 treatment duration for chronic studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025871#refining-shs4121705-treatment-duration-for-chronic-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com